molecular formula C11H14ClNO2 B588682 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride CAS No. 149353-83-3

2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride

Cat. No.: B588682
CAS No.: 149353-83-3
M. Wt: 227.688
InChI Key: JIIAUSAIKOSEEF-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring a seven-membered ring structure with nitrogen as the heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with cyclic ketones, followed by cyclization and subsequent acidification to form the hydrochloride salt .

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach to streamline the process and improve yield. This method involves the use of catalysts and optimized reaction conditions to facilitate the cyclization and formation of the desired product in a single step .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium halides, alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further research in treating conditions such as anxiety and depression .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. By binding to these receptors, it can modulate their activity, leading to changes in neurotransmission and subsequent physiological effects .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and bioavailability, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAUSAIKOSEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-83-3
Record name 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid hydrochloride
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